molecular formula C15H9N5O5S B14360668 2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

Cat. No.: B14360668
M. Wt: 371.3 g/mol
InChI Key: GPGOVTIAGBOOET-LZYBPNLTSA-N
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Description

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a phenyl ring, and a thiadiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol typically involves multiple steps. One common method includes the nitration of phenol to introduce nitro groups at the 2 and 4 positions. This is followed by the formation of the iminomethyl linkage with the 5-phenyl-1,3,4-thiadiazole moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of dinitrophenol derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol involves its interaction with specific molecular targets. The nitro groups and the thiadiazole moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.

    5-Phenyl-1,3,4-thiadiazole: Studied for its antimicrobial and anticancer properties.

Uniqueness

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is unique due to the combination of nitro groups, a phenyl ring, and a thiadiazole moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9N5O5S

Molecular Weight

371.3 g/mol

IUPAC Name

2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C15H9N5O5S/c21-13-10(6-11(19(22)23)7-12(13)20(24)25)8-16-15-18-17-14(26-15)9-4-2-1-3-5-9/h1-8,21H/b16-8+

InChI Key

GPGOVTIAGBOOET-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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